molecular formula C13H10N4O2S B14897166 N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine

N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14897166
M. Wt: 286.31 g/mol
InChI Key: JHLJMVJTSFLRPS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of 2-phenylthiophene-3-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with guanidine to yield the thienopyrimidine core. Subsequent nitration and methylation steps produce the final compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine involves its activation by mycothiol-dependent reductase Rv2466c. This enzyme mediates the reductive activation of the compound, allowing it to exert its antibacterial effects by killing both replicating and non-replicating Mycobacterium tuberculosis . The molecular targets and pathways involved in this process are still being studied, but the compound’s ability to disrupt bacterial cell function is well-documented.

Comparison with Similar Compounds

N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its potent antitubercular activity and specific mechanism of action. Similar compounds include:

Properties

Molecular Formula

C13H10N4O2S

Molecular Weight

286.31 g/mol

IUPAC Name

N-methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H10N4O2S/c1-14-12-9-7-10(17(18)19)20-13(9)16-11(15-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,16)

InChI Key

JHLJMVJTSFLRPS-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=C(SC2=NC(=N1)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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